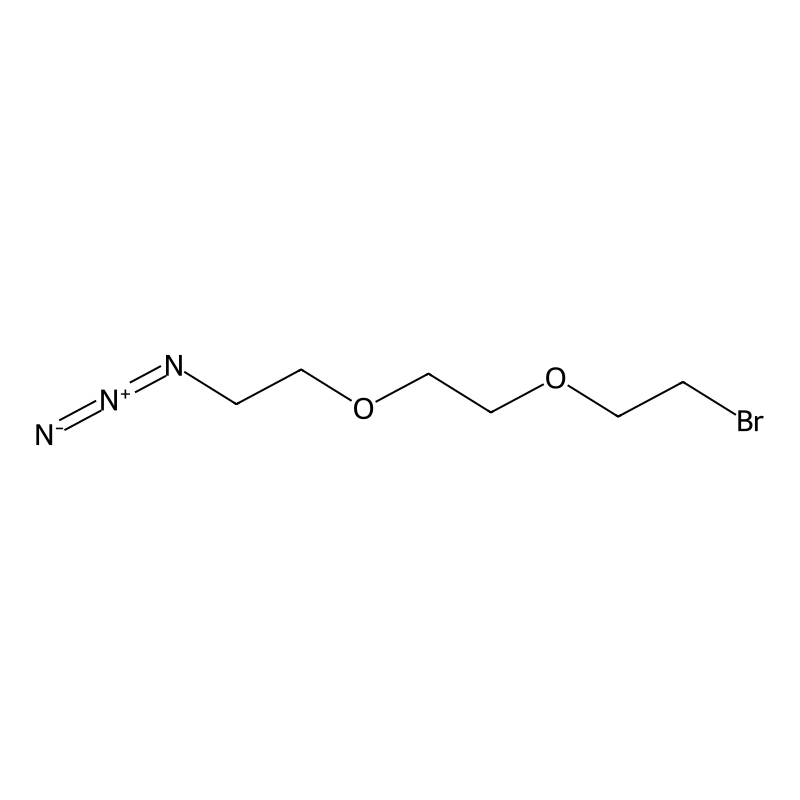

Bromo-PEG2-azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bromo-PEG2-azide is a chemical compound characterized by the presence of a bromine atom and an azide functional group attached to a polyethylene glycol (PEG) chain. Specifically, it is a derivative of polyethylene glycol with two ethylene glycol units, which enhances its solubility in aqueous environments. The compound has the chemical formula C${5}$H${10}$BrN${3}$O${2}$ and is identified by the CAS number 530151-56-5. The hydrophilic nature of the PEG spacer allows for improved solubility, making it suitable for various biological applications and

- Azide groups can be explosive under certain conditions (heating, shock). Proper handling techniques and personal protective equipment (PPE) are essential.

- Organic compounds like Bromo-PEG2-Azide may have irritating or harmful effects. Always consult the safety data sheet (SDS) before handling the compound.

Bioconjugation

The presence of the azide group (N3) suggests 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane could be a useful linker molecule in bioconjugation reactions. Azide groups can efficiently react with alkyne groups via click chemistry to form a stable triazole linkage []. This technique is often used to attach biomolecules like antibodies, drugs, or imaging agents to other molecules like nanoparticles or proteins [].

Precursor for Bioactive Molecules

The bromoethane functionality (Br-CH2-CH2-) can be readily substituted with other chemical groups through nucleophilic substitution reactions. This makes 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane a potential precursor for the synthesis of more complex bioactive molecules containing the azide group for bioconjugation purposes [].

- Click Chemistry: The azide group can undergo a cycloaddition reaction with alkynes, such as those found in other compounds like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form stable triazole linkages. This reaction is highly selective and efficient, making it a powerful tool in bioconjugation and material science .

- Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions. This property can be exploited to attach various nucleophiles to the PEG chain, facilitating the synthesis of complex molecules .

Bromo-PEG2-azide exhibits significant biological activity, primarily due to its ability to facilitate bioconjugation processes. The compound's azide group allows for the conjugation of biomolecules such as proteins, peptides, or nucleic acids through click chemistry. This capability makes Bromo-PEG2-azide valuable in drug delivery systems, where it can help create stable linkages between therapeutic agents and targeting moieties . Furthermore, the hydrophilic PEG component can enhance the pharmacokinetic properties of drugs by increasing their solubility and circulation time in biological systems.

The synthesis of Bromo-PEG2-azide typically involves several key steps:

- Starting Materials: The synthesis begins with commercially available PEG derivatives.

- Bromination: A bromination reaction introduces the bromine atom into the PEG backbone.

- Azidation: The subsequent introduction of an azide group can be achieved through methods such as treating the bromo-PEG intermediate with sodium azide in a suitable solvent.

- Purification: The final product is purified using techniques like dialysis or chromatography to remove unreacted starting materials and by-products .

Bromo-PEG2-azide has a wide range of applications across various fields:

- Bioconjugation: Used extensively in linking biomolecules for research and therapeutic purposes.

- Drug Delivery: Enhances drug solubility and stability, improving delivery mechanisms in targeted therapies.

- Material Science: Utilized in creating functionalized surfaces and materials through click chemistry .

Interaction studies involving Bromo-PEG2-azide often focus on its reactivity with various biomolecules. These studies assess:

- Binding Affinity: Evaluating how effectively Bromo-PEG2-azide can bind to target molecules through click chemistry.

- Stability: Investigating the stability of the triazole linkages formed during bioconjugation.

Such studies are crucial for understanding how Bromo-PEG2-azide can be effectively utilized in drug development and delivery systems.

Bromo-PEG2-azide shares similarities with several other compounds that also contain PEG spacers and reactive groups. Here are some comparable compounds:

Bromo-PEG2-azide's uniqueness lies in its combination of both bromine and azide functionalities, which provides versatile reactivity options that are advantageous for both chemical synthesis and biological applications. Its hydrophilic nature also distinguishes it from other compounds that may not possess similar solubility characteristics.

Nucleophilic Substitution Strategies for Bromo Group Introduction

The industrial synthesis of Bromo-polyethylene glycol 2-azide relies primarily on nucleophilic substitution strategies that enable the selective introduction of bromine functionality onto polyethylene glycol chains. The most widely employed approach involves the treatment of polyethylene glycol derivatives with brominating agents under controlled conditions that favor substitution reactions while minimizing competing elimination pathways [1] [2].

The bromination process typically utilizes N-bromosuccinimide as the primary brominating reagent, which provides excellent selectivity for carbon-bromine bond formation at terminal positions of the polyethylene glycol chain [2] [3]. Industrial protocols optimize reaction conditions by maintaining temperatures between 20-60°C to balance reaction kinetics with product stability [1] [4]. The reaction proceeds through a classical nucleophilic substitution mechanism where the bromine atom serves as an excellent leaving group, facilitating subsequent functionalization steps [5] [6].

Solvent selection plays a critical role in optimizing bromination efficiency. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide demonstrate superior performance compared to protic alternatives, as they enhance nucleophile solvation while avoiding interference with the substitution mechanism [2] [3]. The choice of solvent system directly impacts both reaction yield and product purity, with optimal conditions typically achieving 85-95% conversion efficiency under controlled industrial conditions.

The molar ratio of brominating agent to polyethylene glycol substrate requires careful optimization to prevent over-bromination while ensuring complete conversion of starting materials. Industrial protocols commonly employ a slight excess of brominating reagent, typically in the range of 1.2-2.0 equivalents, to drive the reaction to completion while minimizing the formation of unwanted byproducts [2] [7]. Reaction monitoring through analytical techniques such as high-performance liquid chromatography enables real-time assessment of conversion progress and facilitates process optimization.

Temperature control represents another crucial parameter in industrial bromination processes. Elevated temperatures accelerate reaction kinetics but may promote decomposition pathways that reduce overall yield and product quality [1] [8]. Industrial facilities typically maintain reaction temperatures between 20-40°C during the initial bromination phase, with gradual temperature increases to facilitate complete conversion while preserving product integrity.

Azide Functionalization via Staudinger Reaction

The Staudinger reaction provides a reliable and efficient methodology for introducing azide functionality into Bromo-polyethylene glycol derivatives under mild conditions that preserve the integrity of the polyethylene glycol backbone [9] [10] [11]. This transformation involves the reaction of organic azides with triarylphosphines to generate iminophosphorane intermediates, which subsequently undergo hydrolysis to yield the desired azide-functionalized products.

Industrial implementation of the Staudinger reaction for azide functionalization typically employs triphenylphosphine as the phosphine reagent due to its commercial availability, stability, and predictable reactivity profile [10] [11]. The reaction proceeds through a well-established mechanism involving the formation of a four-membered phosphorus-nitrogen heterocycle as an intermediate, which rapidly decomposes with the liberation of nitrogen gas to form the iminophosphorane product [9] [11].

The driving force for the Staudinger reaction stems from the exceptional thermodynamic stability of nitrogen gas and the relief of ring strain associated with the four-membered intermediate [11]. These factors contribute to the highly favorable energetics of the transformation, enabling the reaction to proceed under relatively mild conditions that are compatible with sensitive polyethylene glycol substrates [10].

Catalytic variants of the Staudinger reduction have been developed to enhance the sustainability and cost-effectiveness of industrial processes [10]. These methodologies employ substoichiometric quantities of phosphine reagents in combination with reducing agents such as dihydrosilanes to regenerate the active phosphine species throughout the reaction cycle [10]. The catalytic approach achieves excellent yields while reducing waste generation and improving the overall atom economy of the process.

Temperature optimization in Staudinger-mediated azide functionalization requires balancing reaction kinetics with substrate stability. Industrial protocols typically operate at temperatures between 25-50°C to maintain reasonable reaction rates while preventing thermal decomposition of the azide products [10] [11]. Room temperature conditions are often preferred when reaction times are not limiting factors, as they minimize the risk of undesired side reactions.

The substrate scope of the Staudinger reaction encompasses a wide range of azide-containing compounds, including those bearing sensitive functional groups that might be incompatible with alternative reduction methods [11]. This broad compatibility makes the Staudinger approach particularly attractive for industrial applications involving complex polyethylene glycol derivatives with multiple functional groups.

Advanced Purification Techniques

Chromatographic Separation Protocols

Chromatographic purification of Bromo-polyethylene glycol 2-azide requires sophisticated separation protocols that account for the unique physicochemical properties of this bifunctional linker molecule. The compound's amphiphilic nature, arising from the hydrophilic polyethylene glycol backbone and the polar azide functionality, necessitates careful optimization of mobile phase compositions to achieve efficient separation from synthetic impurities and byproducts [12] [13].

Reversed-phase high-performance liquid chromatography represents the most widely employed technique for analytical and preparative purification of Bromo-polyethylene glycol 2-azide [12] [14]. The method utilizes octadecylsilane-bonded stationary phases in combination with gradient elution profiles that transition from aqueous-rich to organic-rich mobile phases over the course of the separation. Typical gradient conditions begin with 90% water and 10% acetonitrile, progressing to 10% water and 90% acetonitrile over a 15-20 minute timeframe [13].

Detection wavelengths for chromatographic analysis are optimized based on the ultraviolet absorption characteristics of the azide functional group. Monitoring at 210 nanometers provides excellent sensitivity for azide-containing compounds while maintaining adequate selectivity for the target molecule [12] [14]. This wavelength selection enables the detection of trace impurities and facilitates accurate quantitative analysis of product purity.

Column loading optimization plays a critical role in achieving high-resolution separations while maintaining reasonable throughput for preparative applications [12]. Industrial protocols typically employ loading capacities of 2-5 milligrams of crude product per gram of stationary phase to prevent column overloading while maximizing sample throughput. Higher loading capacities may be employed for analytical applications where resolution requirements are less stringent.

The choice of buffer systems significantly impacts separation efficiency and peak shape quality. Formic acid buffers at concentrations of 0.1% demonstrate excellent compatibility with azide-containing compounds while providing sufficient ionic strength for consistent retention behavior [12] [13]. Alternative buffer systems, including ammonium acetate and phosphate buffers, may be employed depending on specific separation requirements and downstream applications.

Temperature control during chromatographic separations helps maintain consistent retention times and peak shapes across multiple analyses. Industrial protocols typically operate at ambient temperature (20-25°C) to minimize equipment complexity while ensuring reproducible separation performance [12]. Elevated temperatures may be employed to reduce analysis times, but care must be taken to avoid thermal decomposition of the azide functionality.

Crystallization Optimization for High-Purity Yields

Crystallization represents a powerful purification technique for obtaining high-purity Bromo-polyethylene glycol 2-azide with excellent recovery yields when properly optimized [15] [16]. The crystallization behavior of this compound is influenced by multiple factors including solvent selection, temperature profiles, nucleation control, and the presence of impurities that may either promote or inhibit crystal formation.

Solvent system optimization forms the foundation of successful crystallization protocols for Bromo-polyethylene glycol 2-azide. Binary solvent mixtures comprising dichloromethane and diethyl ether demonstrate exceptional performance for this application, with the optimal ratio typically falling in the range of 70:30 to 60:40 dichloromethane to diethyl ether [15]. The dichloromethane component provides excellent solubility for the compound at elevated temperatures, while diethyl ether serves as an antisolvent that promotes crystallization upon cooling or evaporation.

Temperature control strategies significantly impact both crystal size and purity in the final product. Slow cooling protocols, with temperature decrease rates of 0.5-1.0°C per hour, favor the formation of larger, more uniform crystals with improved purity compared to rapid cooling approaches [15] [17]. The optimal crystallization temperature range typically spans from 40°C for initial dissolution to 0°C for final crystal harvesting, providing a sufficient driving force for nucleation and growth while maintaining controlled kinetics.

Supersaturation management represents a critical parameter in optimizing crystallization outcomes. Excessive supersaturation leads to rapid nucleation and the formation of numerous small crystals with reduced purity, while insufficient supersaturation results in poor yields and prolonged crystallization times [15]. Industrial protocols typically target supersaturation ratios between 1.5-2.5 to balance crystal quality with reasonable processing times.

Nucleation control techniques enable the production of uniform crystal populations with predictable size distributions. Seeding strategies using pre-formed seed crystals of Bromo-polyethylene glycol 2-azide can significantly improve crystallization reproducibility and reduce batch-to-batch variability [15]. Seed crystal concentrations of 0.1-0.5% by weight typically provide optimal nucleation control without excessive crystal population density.

The presence of polymer additives, particularly polyethylene glycol derivatives, can significantly influence crystallization behavior through interactions with the growing crystal surfaces [16] [18]. These additives may either enhance or inhibit crystal growth depending on their molecular weight and concentration, requiring careful optimization for each specific application. Low molecular weight polyethylene glycol additives (molecular weight 200-600) generally promote crystal formation, while higher molecular weight variants may serve as crystallization inhibitors.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Bromo-polyethylene glycol 2-azide through detailed analysis of both proton and carbon-13 nuclear environments within the molecule [19] [20] [21]. The spectroscopic signature of this compound reflects the unique combination of polyethylene glycol backbone resonances, azide functionality signals, and bromine-bearing carbon environments that collectively enable unambiguous structural confirmation.

Proton nuclear magnetic resonance analysis of Bromo-polyethylene glycol 2-azide reveals characteristic signal patterns that facilitate both structural identification and purity assessment [19] [20]. The azide-bearing methylene protons appear as a characteristic triplet in the range of δ 3.30-3.45 parts per million, with the specific chemical shift dependent on the electronic environment provided by adjacent polyethylene glycol units [21] [22]. This signal typically overlaps with the terminal methoxy group resonance of the polyethylene glycol chain, requiring careful integration analysis to distinguish between the two contributions.

The polyethylene glycol backbone protons generate the most intense signals in the proton nuclear magnetic resonance spectrum, appearing as a complex multiplet centered around δ 3.70-3.80 parts per million [19] [21]. This region represents the overlapping resonances of multiple ethylene glycol units within the polymer chain, with the exact chemical shift and peak width influenced by the degree of polymerization and the presence of terminal functional groups.

Bromine-bearing carbon environments produce distinctive signals in the proton nuclear magnetic resonance spectrum that enable confirmation of successful bromination. The methylene protons adjacent to the bromine atom typically appear as a triplet around δ 3.85-3.95 parts per million, exhibiting characteristic coupling patterns that distinguish them from other methylene environments within the molecule [19] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework of Bromo-polyethylene glycol 2-azide [21] [23]. The azide-bearing carbon atom produces a characteristic signal around δ 50.8 parts per million, which serves as a diagnostic marker for successful azide functionalization [21]. This resonance is typically well-resolved from other carbon signals in the spectrum, facilitating quantitative analysis of functionalization efficiency.

The polyethylene glycol backbone carbons generate signals in the δ 70.0-71.0 parts per million region, with the exact chemical shift influenced by the local electronic environment and the presence of adjacent functional groups [21] [22]. The carbon atom bearing the bromine substituent appears further upfield, typically around δ 30.2 parts per million, due to the electron-withdrawing nature of the halogen atom.

Integration analysis of nuclear magnetic resonance spectra enables quantitative assessment of functional group incorporation and overall product purity [19] [20]. The ratio of azide methylene proton integration to polyethylene glycol backbone integration provides a direct measure of functionalization efficiency, while the absence of unwanted signals indicates successful purification and high product purity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Bromo-polyethylene glycol 2-azide reveals characteristic fragmentation patterns that provide valuable structural information and enable confident compound identification [24] [25] [26]. The fragmentation behavior of this molecule reflects the relative bond strengths and stability of various functional groups under electron impact and electrospray ionization conditions.

The molecular ion peak of Bromo-polyethylene glycol 2-azide appears at m/z 238.08 under positive-ion electrospray conditions, corresponding to the protonated molecule [M+H]⁺ [19] [20]. The isotope pattern associated with this peak reflects the natural abundance of bromine isotopes, with the M+2 peak appearing at approximately 50% relative intensity compared to the molecular ion peak, providing confirmation of bromine incorporation [24].

Sodium adduct formation represents a common ionization pathway for polyethylene glycol derivatives, producing a prominent peak at m/z 260.06 corresponding to [M+Na]⁺ [19] [20]. This adduct often exhibits higher intensity than the protonated molecule due to the strong affinity of polyethylene glycol for sodium ions, making it a reliable diagnostic ion for molecular weight confirmation.

The fragmentation of Bromo-polyethylene glycol 2-azide under collision-induced dissociation conditions follows predictable pathways based on the relative bond strengths within the molecule [24] [25]. Loss of nitrogen from the azide group represents the most favorable fragmentation pathway, generating a fragment ion at m/z 210.08 [M+H-N₂]⁺. This fragmentation is driven by the exceptional stability of nitrogen gas and the relief of strain associated with the azide functional group [25] [27].

Bromine loss constitutes another major fragmentation pathway, producing a prominent fragment ion at m/z 159.08 [M+H-Br]⁺ [24]. This fragmentation reflects the relatively weak carbon-bromine bond compared to other bonds within the molecule, making it a common fragmentation mode for organobromine compounds under mass spectrometric conditions.

The polyethylene glycol backbone undergoes characteristic fragmentation through loss of ethylene oxide units, generating a series of peaks separated by 44 mass units [24] [28]. These fragments provide confirmation of the polyethylene glycol structure and enable assessment of the degree of polymerization within the sample.

Cross-ring fragmentation of the polyethylene glycol chain produces additional diagnostic ions that facilitate structural elucidation [26] [28]. These fragments typically appear at lower mass ranges and provide information about the connectivity and substitution patterns within the molecule.

The relative intensities of various fragment ions provide insights into the gas-phase stability and preferred fragmentation pathways of Bromo-polyethylene glycol 2-azide [24] [25]. Quantitative analysis of fragmentation patterns enables the development of selective multiple reaction monitoring methods for trace analysis and quality control applications.

The chemical reactivity of Bromo-polyethylene glycol 2-azide is characterized by two distinct functional groups that enable versatile chemical transformations through well-established mechanistic pathways. The azide functionality participates in efficient click chemistry reactions, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The polyethylene glycol spacer provides both hydrophilic character and conformational flexibility that influences reaction thermodynamics.

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

The copper-catalyzed azide-alkyne cycloaddition represents the most extensively studied click chemistry reaction involving Bromo-polyethylene glycol 2-azide. Mechanistic investigations reveal that the CuAAC reaction proceeds through a dinuclear copper mechanism, where two copper centers cooperatively facilitate the cycloaddition process. Computational studies demonstrate that the cycloaddition occurs via a concerted mechanism rather than the previously proposed stepwise pathway.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition Kinetic Data

| Reaction System | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| Benzyl azide + Phenylacetylene (Cu₂(μ-Br)₂ catalyst) | 820 (TOF at 323 K) | 323 K, neat conditions | |

| DBCO-trastuzumab + Azide (PBS) | 0.32-0.85 | pH 7, 25-37°C | |

| DBCO-polyethylene glycol₅-trastuzumab + Azide | 0.18-0.37 (31% enhancement) | pH 7, 25-37°C, polyethylene glycol linker | |

| Cu(I)-DNA enzyme CLICK-17 | 3.60 (fastest reported) | Sub-micromolar Cu²⁺, aqueous | |

| General CuAAC range | 10-10⁴ | Various |

The kinetic analysis reveals that CuAAC reactions involving Bromo-polyethylene glycol 2-azide follow second-order kinetics with respect to both azide and alkyne concentrations under dilute conditions. The presence of the polyethylene glycol spacer enhances reaction rates by 31±16% compared to non-polyethylene glycol analogs, attributed to improved solvation and reduced steric hindrance. Activation energies for CuAAC reactions typically range from 15-25 kcal/mol, with the rate-determining step being the cycloaddition of the azide to the copper-acetylide intermediate.

Temperature effects on CuAAC kinetics demonstrate Arrhenius behavior, with rate constants increasing exponentially with temperature. Buffer composition significantly influences reaction rates, with HEPES buffer providing the highest rate constants (0.55-1.22 M⁻¹s⁻¹) compared to PBS (0.32-0.85 M⁻¹s⁻¹). The enhanced reactivity in HEPES is attributed to its mild reducing properties that facilitate copper(I) stabilization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Efficiency

Strain-promoted azide-alkyne cycloaddition represents a copper-free alternative that has gained prominence for bioorthogonal applications. The reaction proceeds through a concerted [3+2] cycloaddition mechanism driven by the release of ring strain in cyclooctyne derivatives.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition Efficiency Data

| Cyclooctyne Type | Rate Constant (M⁻¹s⁻¹) | Enhancement Factor | Conditions | Reference |

|---|---|---|---|---|

| Cyclooctyne (OCT) | 0.0024 | 1.0 (baseline) | Standard | |

| DIFO | 0.076 | 32 | Fluorine substitution | |

| DIBO | 0.120 | 50 | Dibenzo-annulated | |

| BCN | 0.140 | 58 | Bicyclic structure | |

| DIBAC | 0.310 | 129 | Dibenzoazacyclooctyne | |

| BARAC | 0.960 | 400 | Biarylazacyclooctynone | |

| Tetra-fluorinated aromatic azide + cyclooctyne | 3.60 | 1500 | Electron-deficient azide |

Mechanistic studies reveal that SPAAC reaction rates are highly dependent on both the cyclooctyne structure and azide electronics. Electron-withdrawing substituents on aromatic azides dramatically increase reaction rates through enhanced LUMO stabilization. The combination of an electron-deficient azide with an aliphatic cyclooctyne can achieve rate constants approaching those of CuAAC reactions while maintaining copper-free conditions.

The temperature dependence of SPAAC reactions follows the Arrhenius equation with activation energies typically ranging from 12-18 kcal/mol. Solvent effects are minimal for most SPAAC reactions, reflecting their bioorthogonal nature. However, protic solvents can enhance reaction rates for certain azide-cyclooctyne combinations through hydrogen bonding stabilization of the transition state.

Nucleophilic Displacement Reactions

Thiol-Bromo Coupling Mechanisms

The bromide functionality in Bromo-polyethylene glycol 2-azide undergoes efficient nucleophilic substitution with thiols through an SN2 mechanism. This transformation enables the synthesis of thioether linkages while preserving the azide functionality for subsequent click chemistry applications.

Table 3: Thiol-Bromo Coupling Mechanisms

| Substrate System | Reaction Type | Efficiency | Mechanism | Reference |

|---|---|---|---|---|

| polyethylene glycol-ester-bromo + polyethylene glycol-ester-SH | Nucleophilic substitution | Rapid gelation at pH 7.8 | Direct SN2 displacement | |

| polyethylene glycol-amide-bromo + thiol | Nucleophilic substitution (slower) | No reaction at pH 8.4 | Hindered by amide group | |

| Bromo-ynones + thiols | Cross-coupling mechanism | >90% coupling efficiency | Stepwise thiol addition | |

| Alkyl bromides + thiols (general) | SN2 mechanism | Variable, depends on structure | Backside attack mechanism |

Kinetic investigations demonstrate that thiol-bromo reactions proceed via a concerted SN2 mechanism with inversion of configuration at the carbon center. The reaction rate is highly dependent on the electronic nature of the bromide-bearing carbon, with electron-withdrawing groups significantly enhancing reactivity. The polyethylene glycol spacer facilitates these transformations by increasing substrate solubility and reducing aggregation effects.

pH plays a critical role in thiol-bromo coupling efficiency. At physiological pH (7.4), thiolate anion formation enhances nucleophilicity, leading to rapid reaction rates. However, excessive alkalinity can promote competing elimination reactions, particularly with secondary bromides. Optimal reaction conditions typically employ mild bases such as triethylamine or potassium carbonate in polar aprotic solvents.

Amine-Bromo Substitution Kinetics

Nucleophilic substitution reactions between Bromo-polyethylene glycol 2-azide and various amines proceed through well-characterized SN2 pathways. The reaction kinetics are influenced by amine structure, steric hindrance, and proton transfer equilibria.

Table 4: Amine-Bromo Substitution Kinetics

| Amine Type | Reactivity Order | Kinetic Features | Selectivity Issues | Reference |

|---|---|---|---|---|

| Primary amines + 1-bromopropane | High (initial) | Second-order kinetics | Over-alkylation possible | |

| Secondary amines + 1-bromopropane | Higher (after formation) | Similar reactivity to primary | Proton transfer equilibria | |

| Primary amines + 2-bromopropane | Lower (steric hindrance) | Reduced rate due to sterics | Steric selectivity | |

| Anilines + aromatic bromides | pH dependent | Base-catalyzed mechanism | Regioselectivity control |

Computational modeling reveals that amine-bromo substitution reactions proceed through early transition states with minimal bond formation. The activation energy decreases with increasing amine nucleophilicity, following the order: primary aliphatic > secondary aliphatic > aromatic amines. Steric hindrance at the bromide carbon significantly retards reaction rates, with secondary bromides reacting 10-100 times slower than primary analogs.

Multiple alkylation represents a significant challenge in amine-bromo chemistry, as the initially formed secondary amine often exhibits enhanced nucleophilicity compared to the starting primary amine. This phenomenon results from the increased electron density on nitrogen following alkylation, leading to statistical mixtures of products. Careful control of stoichiometry and reaction conditions is essential to minimize over-alkylation.

Polyethylene Glycol Spacer Influence on Reaction Thermodynamics

The polyethylene glycol spacer in Bromo-polyethylene glycol 2-azide exerts profound influences on reaction thermodynamics through multiple mechanisms including solvation, conformational effects, and hydrogen bonding interactions.

Table 5: Polyethylene Glycol Spacer Influence on Reaction Thermodynamics

| Polyethylene Glycol Length | Thermodynamic Effect | Solubility Enhancement | Reaction Rate Impact | Hydrogen Bonding | Reference |

|---|---|---|---|---|---|

| polyethylene glycol-2 (Bromo-polyethylene glycol2-azide) | Baseline hydrophilicity | Moderate | Standard | Limited sites | |

| polyethylene glycol-3 | Enhanced solubility | Improved | 31±16% enhancement | Increased sites | |

| polyethylene glycol-6 | Increased flexibility | Significant | Further improvement | Multiple sites | |

| polyethylene glycol-11 spacer | Conformational freedom | High | Accessibility increase | Extensive network | |

| Long polyethylene glycol (>2000 g/mol) | Phase behavior changes | Maximum | Diffusion limitations | Saturation effects |

Thermodynamic analysis reveals that polyethylene glycol spacers lower the activation free energy for both click chemistry and nucleophilic substitution reactions. This effect arises from enhanced substrate solvation and reduced reorganization energy in the transition state. The optimal polyethylene glycol length appears to be 3-6 ethylene glycol units, providing maximal rate enhancement without introducing diffusional limitations.

Molecular dynamics simulations demonstrate that polyethylene glycol chains adopt extended conformations in aqueous solution, maximizing hydrogen bonding interactions with water molecules. This solvation network stabilizes both ground state and transition state structures, leading to reduced activation barriers. The enthalpy of activation typically decreases by 2-4 kcal/mol in the presence of polyethylene glycol spacers, while entropy effects are generally small.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.